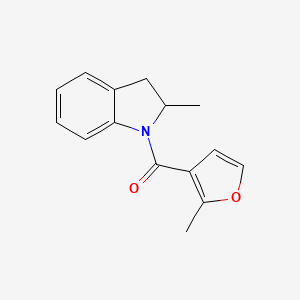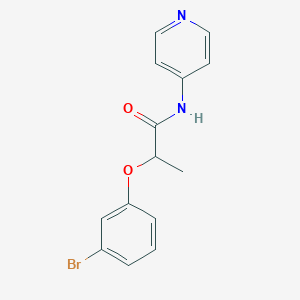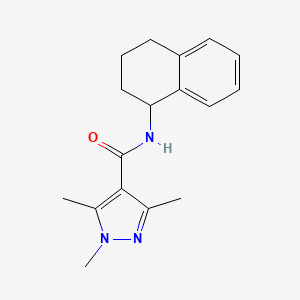
(2-Methyl-2,3-dihydroindol-1-yl)-(2-methylfuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-2,3-dihydroindol-1-yl)-(2-methylfuran-3-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of (2-Methyl-2,3-dihydroindol-1-yl)-(2-methylfuran-3-yl)methanone is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Methyl-2,3-dihydroindol-1-yl)-(2-methylfuran-3-yl)methanone has several advantages and limitations for lab experiments. One of the advantages is that this compound is relatively easy to synthesize using various methods. Another advantage is that it exhibits potent anti-inflammatory, antioxidant, and anticancer properties. However, one of the limitations is that the mechanism of action of this compound is not fully understood. In addition, the potential side effects of this compound have not been fully elucidated.
Zukünftige Richtungen
There are several future directions for the research of (2-Methyl-2,3-dihydroindol-1-yl)-(2-methylfuran-3-yl)methanone. One of the future directions is to further investigate the mechanism of action of this compound. Another future direction is to study the potential side effects of this compound. In addition, future studies could focus on the development of new drugs based on the structure of this compound for the treatment of various diseases. Furthermore, the potential applications of this compound in other fields of scientific research, such as material science and catalysis, could also be explored.
Synthesemethoden
(2-Methyl-2,3-dihydroindol-1-yl)-(2-methylfuran-3-yl)methanone can be synthesized using various methods. One of the methods involves the reaction between 2-methyl-3-nitrobenzaldehyde and 2-methylfuran-3-carboxylic acid, followed by reduction and cyclization. Another method involves the reaction between 2-methyl-3-nitrobenzaldehyde and 2-methylfuran-3-carboxylic acid hydrazide, followed by reduction and cyclization. Both methods have been reported to yield this compound in good yields.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-2,3-dihydroindol-1-yl)-(2-methylfuran-3-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. This compound has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential applications in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-9-12-5-3-4-6-14(12)16(10)15(17)13-7-8-18-11(13)2/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNUOAPUDUMWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=C(OC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]hexanoic acid](/img/structure/B7502470.png)
![1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one](/img/structure/B7502479.png)

![N-{(1E)-3-oxo-1-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B7502486.png)
![Cyclopentyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502512.png)
![Cyclobutyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502517.png)


![(3,4-Dimethylphenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502529.png)


